molecular formula C15H19F2N3O2 B2567168 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 2175978-50-2

3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No. B2567168
M. Wt: 311.333
InChI Key: VWBXWKXAIGOOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H19F2N3O2 and its molecular weight is 311.333. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

HIV Entry Inhibitors

One significant application of related compounds involves the development of HIV entry inhibitors. A study on a potent noncompetitive allosteric antagonist of the CCR5 receptor, closely related to the chemical class , demonstrated a novel approach to inhibiting HIV-1 entry into cells. This research highlights the potential of spirocyclic compounds in developing new treatments for HIV by blocking the virus's entry mechanism through receptor antagonism (Watson, C., Jenkinson, S., Kazmierski, W., & Kenakin, T., 2005).

Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds, including azaspiroheptanes and oxaspirooctanones, have been synthesized and explored for their potential in drug discovery. These studies involve the efficient synthesis of gem-difluoro and gem-dimethyl variants of angular 1,6-diazaspiro[3.3]heptane modules, showcasing the versatility of spirocyclic structures in medicinal chemistry and their applications in creating diverse pharmacological libraries (Guérot, C. M., Tchitchanov, B. H., Knust, H., & Carreira, E., 2011).

properties

IUPAC Name

3-[2-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2N3O2/c1-10-11(2)18-9-20(13(10)22)7-12(21)19-5-3-14(4-6-19)8-15(14,16)17/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBXWKXAIGOOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC3(CC2)CC3(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

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